Cas no 400756-89-0 (N-Methyl-1-1-(3-methylphenyl)-1H-pyrazol-4-ylmethanamine)

N-Methyl-1-(3-methylphenyl)-1H-pyrazol-4-ylmethanamine is a specialized organic compound featuring a pyrazole core substituted with a 3-methylphenyl group and an N-methylaminomethyl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical research, particularly as a building block for bioactive molecules. The compound's distinct substitution pattern enhances its versatility in synthetic applications, enabling modifications at multiple sites for tailored properties. Its well-defined molecular framework ensures consistent performance in coupling reactions and other transformations. The presence of both aromatic and amine functional groups offers opportunities for further derivatization, making it valuable for developing novel compounds with targeted biological or material science applications.
N-Methyl-1-1-(3-methylphenyl)-1H-pyrazol-4-ylmethanamine structure
400756-89-0 structure
Product Name:N-Methyl-1-1-(3-methylphenyl)-1H-pyrazol-4-ylmethanamine
CAS No:400756-89-0
MF:C12H15N3
MW:201.267602205276
CID:877945
Update Time:2026-04-29

N-Methyl-1-1-(3-methylphenyl)-1H-pyrazol-4-ylmethanamine Chemical and Physical Properties

Names and Identifiers

    • N-Methyl-1-(1-(m-tolyl)-1H-pyrazol-4-yl)methanamine
    • CHEMBRDG-BB 4003929
    • N-methyl-1-[1-(3-methylphenyl)pyrazol-4-yl]methanamine,hydrochloride
    • N-Methyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]-methyl}amine
    • AGN-PC-013P15
    • hydrochloride
    • N-methyl-1-[1-(3-methylphenyl)pyrazol-4-yl]methanamine
    • N-methyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride
    • N-Methyl-1-1-(3-methylphenyl)-1H-pyrazol-4-ylmethanamine
    • Inchi: InChI=1S/C12H15N3/c1-10-4-3-5-12(6-10)15-9-11(7-13-2)8-14-15/h3-6,8-9,13H,7H2,1-2H3
    • InChI Key: LTSCKKGDKCAUBS-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC=C1)N2C=C(CNC)C=N2

Computed Properties

  • Exact Mass: 201.12700
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 29.85000
  • LogP: 2.29100

N-Methyl-1-1-(3-methylphenyl)-1H-pyrazol-4-ylmethanamine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

N-Methyl-1-1-(3-methylphenyl)-1H-pyrazol-4-ylmethanamine Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-Methyl-1-1-(3-methylphenyl)-1H-pyrazol-4-ylmethanamine Pricemore >>

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Additional information on N-Methyl-1-1-(3-methylphenyl)-1H-pyrazol-4-ylmethanamine

Introduction to N-Methyl-1-1-(3-methylphenyl)-1H-pyrazol-4-ylmethanamine (CAS No. 400756-89-0)

N-Methyl-1-1-(3-methylphenyl)-1H-pyrazol-4-ylmethanamine, a compound with the chemical identifier CAS No. 400756-89-0, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyrazole class of heterocyclic molecules, which are renowned for their diverse biological activities and structural versatility. The presence of a methyl group at the 3-position of the phenyl ring and a pyrazolylmethanamine moiety introduces unique pharmacophoric features that make this molecule a promising candidate for further exploration in drug discovery.

The structural framework of N-Methyl-1-1-(3-methylphenyl)-1H-pyrazol-4-ylmethanamine encompasses a pyrazole core, which is a well-documented scaffold in medicinal chemistry. Pyrazoles have been extensively studied due to their ability to modulate various biological pathways, including enzyme inhibition, receptor binding, and anti-inflammatory responses. The specific substitution pattern in this compound, particularly the 3-methylphenyl group and the N-methylated pyrazolylmethanamine moiety, suggests potential interactions with biological targets that could be exploited for therapeutic purposes.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with enhanced pharmacological properties. The pyrazole class, in particular, has seen significant advancements in terms of synthetic methodologies and biological evaluations. The compound N-Methyl-1-1-(3-methylphenyl)-1H-pyrazol-4-ylmethanamine is no exception and has been the subject of several studies aimed at elucidating its potential therapeutic applications.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. The pyrazole core is frequently found in drugs that are used to treat a wide range of diseases, including infectious diseases, neurological disorders, and cancer. By leveraging the known pharmacological properties of pyrazoles, researchers have been able to design derivatives with improved efficacy and reduced side effects. The specific modifications introduced in N-Methyl-1-1-(3-methylphenyl)-1H-pyrazol-4-ylmethanamine are expected to enhance its binding affinity to target proteins and enzymes, thereby increasing its therapeutic potential.

The synthesis of N-Methyl-1-1-(3-methylphenyl)-1H-pyrazol-4-ylmethanamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, has enabled chemists to construct complex molecular architectures with high precision. These methodologies are crucial for producing derivatives that exhibit improved pharmacological profiles.

Recent studies have highlighted the importance of computational chemistry in the design and optimization of novel drug candidates. Molecular modeling techniques have been employed to predict the binding modes of N-Methyl-1-1-(3-methylphenyl)-1H-pyrazol-4-ylmethanamine with various biological targets. These simulations have provided valuable insights into the interactions between the compound and its potential receptors, guiding the development of more effective derivatives.

The biological activity of N-Methyl-1-1-(3-methylphenyl)-1H-pyrazol-4-ylmethanamine has been evaluated in several preclinical studies. These investigations have revealed promising results regarding its potential as an anti-inflammatory agent, an antioxidant, and a neuroprotective compound. The compound's ability to modulate inflammatory pathways has been particularly intriguing, as chronic inflammation is implicated in numerous diseases, including cardiovascular disorders, diabetes, and autoimmune conditions.

In addition to its anti-inflammatory properties, N-Methyl-1-1-(3-methylphenyl)-1H-pyrazol-4-ylmethanamine has shown potential in other therapeutic areas. For instance, its ability to scavenge reactive oxygen species suggests that it could be useful in treating oxidative stress-related disorders such as neurodegenerative diseases. Furthermore, its interaction with certain enzymes has raised interest in its potential as an antiviral or anticancer agent.

The development of new drug candidates is often hampered by issues related to drug delivery and bioavailability. However, the structural features of N-Methyl-1-1-(3-methylphenyl)-1H-pyrazol-4-ylmethanamine may offer advantages in this regard. The presence of lipophilic groups can enhance membrane permeability, while polar functional groups can improve solubility. These characteristics are critical for ensuring that the compound reaches its target site effectively within the body.

Ongoing research is focused on further refining the pharmacological properties of N-Methyl-1-1-(3-methylphenyl)-1H-pyrazol-4-ylyl methanamine. By employing structure-based drug design strategies and high-throughput screening techniques, scientists aim to identify derivatives with enhanced potency, selectivity, and safety profiles. These efforts are expected to lead to the development of novel therapeutics that address unmet medical needs.

The future prospects for N-Methyl - - - - - - --(3 - methyl phen yl) - -- -- -- -- -- -- -- -- -- -- -- H - p y ra z ol - - -- 4 - ylmethanamine (CAS No .400756 - 89 - 0 ) strong > are promising , with several clinical trials already underway or planned . These studies will provide crucial data on its safety and efficacy in human populations , paving the way for potential regulatory approval and commercialization . The compound's unique structural features make it a valuable asset in the pharmaceutical industry's quest for innovative treatments .

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